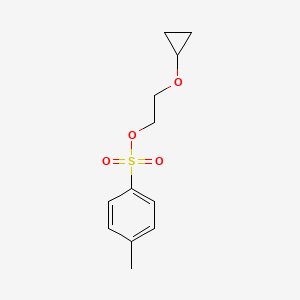

2-cyclopropyloxyethyl 4-methylbenzenesulfonate

Descripción general

Descripción

2-cyclopropyloxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O4S It is a derivative of benzenesulfonic acid, where the sulfonate group is attached to a 2-cyclopropyloxyethyl group and a 4-methyl group on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-cyclopropyloxyethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-cyclopropoxyethanol with tosyl chloride (4-methylbenzenesulfonyl chloride) under basic conditions. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of larger reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-cyclopropyloxyethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: The reaction can be carried out using water or aqueous base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of the compound.

Hydrolysis: The major products are 2-cyclopropoxyethanol and 4-methylbenzenesulfonic acid.

Aplicaciones Científicas De Investigación

2-cyclopropyloxyethyl 4-methylbenzenesulfonate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

Mecanismo De Acción

The mechanism of action of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The cyclopropyloxyethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

2-cyclopropoxyethyl 4-methylbenzenesulfonate: Similar in structure but may have different substituents on the benzene ring.

2-cyclopropoxyethyl benzenesulfonate: Lacks the methyl group on the benzene ring.

4-methylbenzenesulfonate derivatives: Compounds with different alkoxy or alkyl groups attached to the sulfonate group.

Uniqueness

2-cyclopropyloxyethyl 4-methylbenzenesulfonate is unique due to the presence of both the cyclopropyloxyethyl group and the 4-methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry .

Actividad Biológica

2-Cyclopropyloxyethyl 4-methylbenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropyl group and a sulfonate moiety, suggesting possible interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular signaling processes. Its sulfonate group can enhance solubility and bioavailability, potentially increasing its efficacy in biological systems .

Target Proteins and Pathways

Research indicates that this compound may exhibit activity against a range of protein targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic processes.

- Membrane Receptors : The compound could modulate receptor activity, influencing signal transduction pathways.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit certain enzyme activities, leading to altered cellular responses. For example, it showed inhibitory effects on enzymes related to glucose metabolism, suggesting potential applications in diabetes management .

- In vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicated that it could effectively lower blood glucose levels when administered at specific dosages, highlighting its potential as a therapeutic agent .

- Comparative Analysis : When compared to similar compounds, this compound exhibited distinct biological profiles, suggesting unique mechanisms of action that warrant further investigation.

Summary of Findings

| Study Type | Key Findings | Implications |

|---|---|---|

| In vitro | Inhibition of glucose metabolism enzymes | Potential for diabetes treatment |

| In vivo | Blood glucose reduction in animal models | Therapeutic applications in metabolic disorders |

| Comparative | Unique biological profile compared to similar compounds | Further research needed for mechanism elucidation |

Propiedades

IUPAC Name |

2-cyclopropyloxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-6-12(7-3-10)17(13,14)16-9-8-15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPPJFHIYMURGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.